molecular formula C20H10ClNO6S B11416082 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate

Cat. No.: B11416082
M. Wt: 427.8 g/mol
InChI Key: HPDBNWIINHKSQG-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is fused with a phenyl group and a benzoate moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C20H10ClNO6S

Molecular Weight

427.8 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C20H10ClNO6S/c21-15-7-6-12(8-16(15)22(25)26)19(23)27-13-9-14(11-4-2-1-3-5-11)18-17(10-13)29-20(24)28-18/h1-10H

InChI Key

HPDBNWIINHKSQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxathiole Ring: The benzoxathiole ring can be synthesized by the cyclization of a suitable thiol with an ortho-substituted halobenzene under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzoate Moiety: The benzoate moiety can be introduced by esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzoxathioles

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-CHLORO-3-NITROBENZOATE is unique due to its combination of a benzoxathiole ring with a phenyl group and a benzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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